molecular formula C23H20N4O4S B11361958 Ethyl 4-(2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamido)benzoate

Ethyl 4-(2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamido)benzoate

Cat. No.: B11361958
M. Wt: 448.5 g/mol
InChI Key: KUBJVMDWPVGRDA-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a pyrimidine ring, a benzoate ester, and a cyano group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamido)benzoate involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is typically synthesized through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via cyanoacetylation, where cyanoacetic acid or its derivatives react with the pyrimidine intermediate.

    Formation of the Benzoate Ester: The benzoate ester is formed by esterification of the corresponding benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

    Final Coupling Reaction: The final step involves coupling the pyrimidine intermediate with the benzoate ester under suitable conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced nitriles

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Ethyl 4-(2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a tool compound to study the mechanisms of action of similar heterocyclic compounds.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-{[5-cyano-4-(trifluoromethyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamido)benzoate
  • Ethyl 4-(2-{[5-cyano-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamido)benzoate
  • Ethyl 4-(2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamido)benzoate

Uniqueness

Ethyl 4-(2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamido)benzoate is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain biological targets or alter its pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

ethyl 4-[[2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C23H20N4O4S/c1-3-31-22(30)16-8-10-17(11-9-16)25-19(28)13-32-23-26-20(18(12-24)21(29)27-23)15-6-4-14(2)5-7-15/h4-11H,3,13H2,1-2H3,(H,25,28)(H,26,27,29)

InChI Key

KUBJVMDWPVGRDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)C

Origin of Product

United States

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